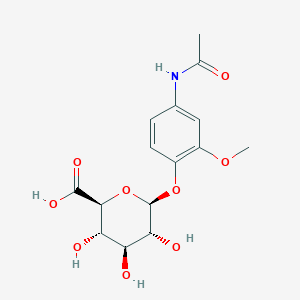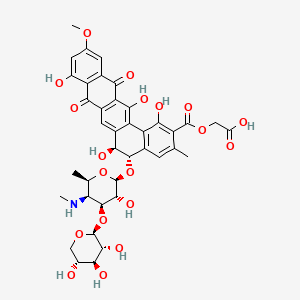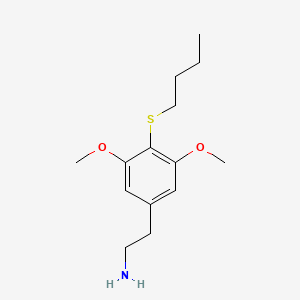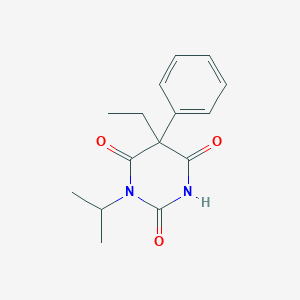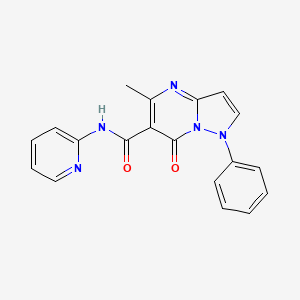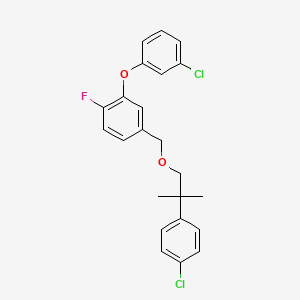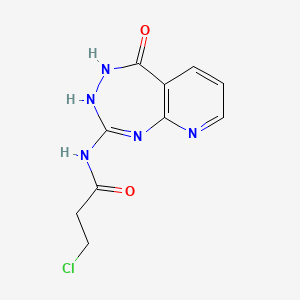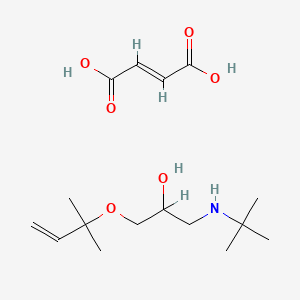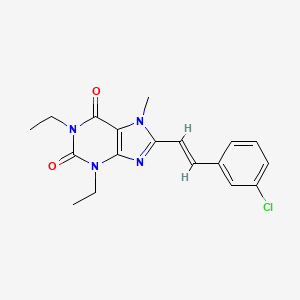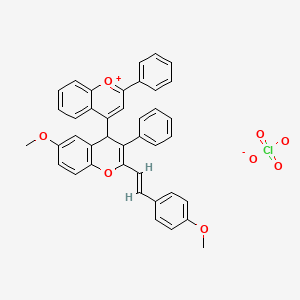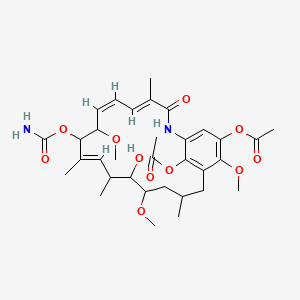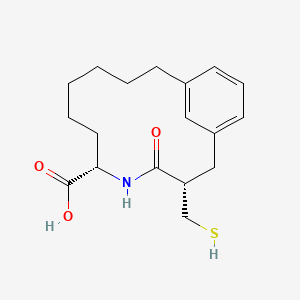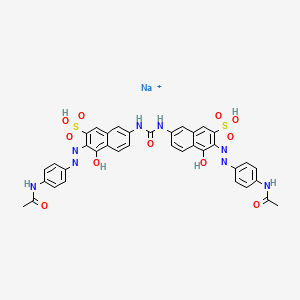![molecular formula C53H100O11 B15192267 [(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)
[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is a complex ester compound. It is synthesized from dipentaerythritol and a mixture of carboxylic acids, including nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids. This compound is known for its unique properties, making it valuable in various industrial applications, particularly in the production of high-performance lubricants and plasticizers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids involves the esterification of dipentaerythritol with the respective carboxylic acids. The reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid, toluenesulfonic acid, or zinc oxide . The process involves heating the reactants to temperatures ranging from 100°C to 240°C, depending on the specific acids used . The reaction is often carried out in the presence of a solvent or without it, with azeotropic distillation of water released during the reaction .
Industrial Production Methods
In industrial settings, the production of dipentaerythritol esters involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yields and purity of the final product . Industrial production also focuses on minimizing by-products and enhancing the thermal and oxidative stability of the esters .
Chemical Reactions Analysis
Types of Reactions
Dipentaerythritol esters undergo various chemical reactions, including:
Oxidation: The esters can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.
Hydrolysis: In the presence of water and acidic or basic catalysts, the esters can hydrolyze to produce dipentaerythritol and the corresponding carboxylic acids.
Transesterification: The esters can participate in transesterification reactions with other alcohols or esters, leading to the exchange of ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, using catalysts such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used.
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Hydrolysis: Dipentaerythritol and the corresponding carboxylic acids.
Transesterification: New esters formed by the exchange of ester groups.
Scientific Research Applications
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its potential as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of dipentaerythritol esters involves their interaction with various molecular targets and pathways. In lubrication applications, the esters form a protective film on metal surfaces, reducing friction and wear . The ester groups interact with the metal surface, providing a barrier that prevents direct metal-to-metal contact. In biological applications, the esters can interact with cell membranes, enhancing the delivery of active compounds .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol esters: Esters of pentaerythritol with similar carboxylic acids.
Trimethylolpropane esters: Esters of trimethylolpropane with various carboxylic acids.
Neopentyl glycol esters: Esters of neopentyl glycol with different carboxylic acids.
Uniqueness
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is unique due to its combination of multiple carboxylic acids, providing a balance of properties such as low volatility, high thermal stability, and excellent lubricity . This makes it particularly valuable in high-performance applications where these properties are critical.
Properties
Molecular Formula |
C53H100O11 |
|---|---|
Molecular Weight |
913.4 g/mol |
IUPAC Name |
[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate |
InChI |
InChI=1S/C53H100O11/c1-6-11-16-21-24-25-28-33-38-49(57)62-44-52(39-54,43-61-48(56)36-31-20-15-10-5)41-60-42-53(40-55,45-63-50(58)37-32-27-23-18-13-8-3)46-64-51(59)47(34-29-19-14-9-4)35-30-26-22-17-12-7-2/h47,54-55H,6-46H2,1-5H3/t47-,52?,53-/m1/s1 |
InChI Key |
OKGDVTLALIBUFA-IYSFGBBBSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)OCC(CO)(COC[C@](CO)(COC(=O)CCCCCCCC)COC(=O)[C@H](CCCCCC)CCCCCCCC)COC(=O)CCCCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(CO)(COCC(CO)(COC(=O)CCCCCCCC)COC(=O)C(CCCCCC)CCCCCCCC)COC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


